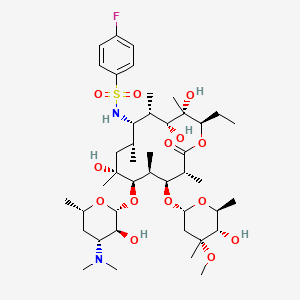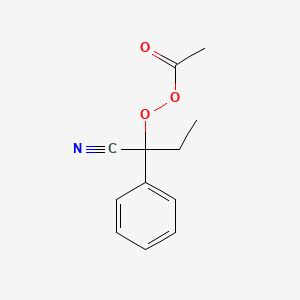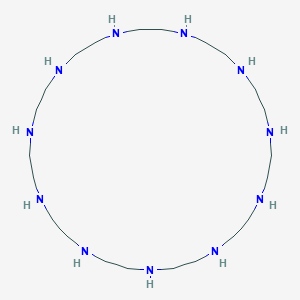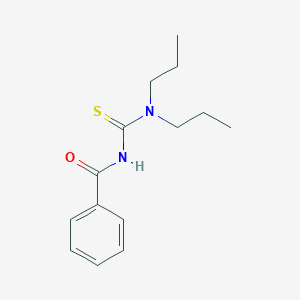
3-(1H-imidazol-5-yl)-N-octadecylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-imidazol-5-yl)-N-octadecylprop-2-enamide is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-imidazol-5-yl)-N-octadecylprop-2-enamide typically involves the formation of the imidazole ring followed by the attachment of the octadecylprop-2-enamide group. One common method for synthesizing imidazole derivatives involves the reaction of glyoxal and ammonia, which forms the imidazole ring . The octadecylprop-2-enamide group can be introduced through a series of reactions involving the appropriate alkylation and amidation steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-(1H-imidazol-5-yl)-N-octadecylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: Reduction reactions can target the double bonds or the imidazole ring itself.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.
Aplicaciones Científicas De Investigación
3-(1H-imidazol-5-yl)-N-octadecylprop-2-enamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have potential as a bioactive molecule, interacting with biological targets such as enzymes or receptors.
Medicine: It could be explored for its therapeutic potential, including antimicrobial, antifungal, or anticancer activities.
Mecanismo De Acción
The mechanism of action of 3-(1H-imidazol-5-yl)-N-octadecylprop-2-enamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or interact with enzyme active sites, potentially inhibiting or modulating their activity. The long alkyl chain may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness.
Comparación Con Compuestos Similares
Similar Compounds
1H-imidazole: A simpler imidazole derivative with broad applications in chemistry and biology.
2-(1H-imidazol-1-yl)ethanol: An imidazole derivative with a hydroxyl group, used in various chemical syntheses.
4-methyl-1H-imidazole: A methyl-substituted imidazole with distinct chemical properties.
Uniqueness
3-(1H-imidazol-5-yl)-N-octadecylprop-2-enamide is unique due to its long alkyl chain, which imparts specific physical and chemical properties. This structural feature may enhance its solubility in non-polar solvents and its ability to interact with lipid membranes, distinguishing it from other imidazole derivatives.
Propiedades
Número CAS |
58864-60-1 |
|---|---|
Fórmula molecular |
C24H43N3O |
Peso molecular |
389.6 g/mol |
Nombre IUPAC |
3-(1H-imidazol-5-yl)-N-octadecylprop-2-enamide |
InChI |
InChI=1S/C24H43N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-24(28)19-18-23-21-25-22-27-23/h18-19,21-22H,2-17,20H2,1H3,(H,25,27)(H,26,28) |
Clave InChI |
NBWDLMHVRQAJFL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCNC(=O)C=CC1=CN=CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5-Pyrrolidinedione, 1-[(2-methyl-3-pyridinyl)methyl]-](/img/structure/B14600636.png)









![(1R)-1,7,7-Trimethyl-2-(methylsulfanyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14600685.png)
![1-Nitro-3-[(prop-2-en-1-yl)selanyl]benzene](/img/structure/B14600687.png)

